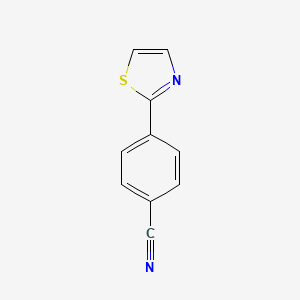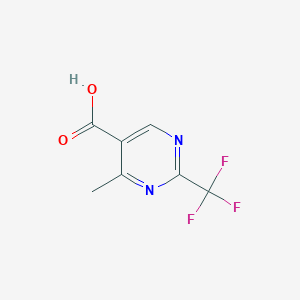
2-Chloro-1,3-benzoxazole-5-carbonitrile
Overview
Description
2-Chloro-1,3-benzoxazole-5-carbonitrile is a chemical compound with the molecular formula C8H3ClN2O and a molecular weight of 178.575 . It is used in research .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . In one method, 2-(chloromethyl)-1H-benzo[d]imidazole was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Another method involved the synthesis of 2-(2-naphthylamino)benzoxazole via reaction with 2-amino-1-naphthalenesulfonic acid .Molecular Structure Analysis
The molecular structure of 2-Chloro-1,3-benzoxazole-5-carbonitrile consists of a benzoxazole ring with a chlorine atom and a carbonitrile group attached .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Scientific Research Applications
Synthetic Organic Chemistry
2-Chloro-1,3-benzoxazole-5-carbonitrile serves as a versatile starting material for various synthetic pathways in organic chemistry. It’s used to create benzoxazole derivatives that have shown a broad range of biological activities . These derivatives are synthesized using different catalysts and reaction conditions, leading to a variety of compounds with potential applications in drug discovery.
Antimicrobial Activity
Benzoxazole derivatives, including those derived from 2-Chloro-1,3-benzoxazole-5-carbonitrile, exhibit significant antimicrobial properties. They have been tested against various bacterial and fungal strains, showing activity comparable to standard drugs like voriconazole against pathogens such as Aspergillus niger . This highlights their potential as new antimicrobial agents.
Anticancer Research
In the field of anticancer research, benzoxazole derivatives have been evaluated for their efficacy against cancer cell lines. For instance, certain compounds have shown promising results against human colorectal carcinoma (HCT116) cancer cell lines, indicating their potential as chemotherapeutic agents .
Enzyme Inhibition
These compounds are known to target various enzymes or proteins involved in the pathway of cancer formation and proliferation, such as DNA topoisomerases, protein kinases, and histone deacetylases . By inhibiting these enzymes, benzoxazole derivatives can interfere with the growth and survival of cancer cells.
Pharmacological Applications
The pharmacological profile of benzoxazole derivatives is quite extensive. They have been associated with a wide spectrum of activities, including anti-inflammatory, antihistamine, and antiparkinson effects. This makes them valuable leads for the development of new drugs .
Green Chemistry
2-Chloro-1,3-benzoxazole-5-carbonitrile is also used in green chemistry applications. Its derivatives can be synthesized using eco-friendly pathways and catalytic systems, reducing the environmental impact of chemical synthesis .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-1,3-benzoxazole-5-carbonitrile are various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc . These targets play a crucial role in the pathway of disease formation and proliferation .
Biochemical Pathways
The compound affects various biochemical pathways involved in disease formation and proliferation. By targeting key enzymes and proteins, it can disrupt the normal functioning of these pathways, leading to potential therapeutic effects .
Result of Action
The compound exhibits a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . The presence of electron-withdrawing groups in some derivatives improved the antimicrobial activity against certain pathogens .
Safety and Hazards
properties
IUPAC Name |
2-chloro-1,3-benzoxazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXCZHJSELQADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296052 | |
| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-benzoxazole-5-carbonitrile | |
CAS RN |
114997-92-1 | |
| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114997-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)
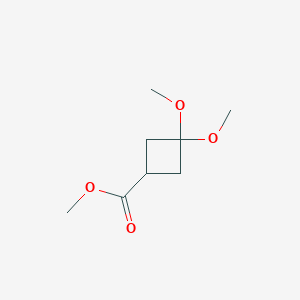
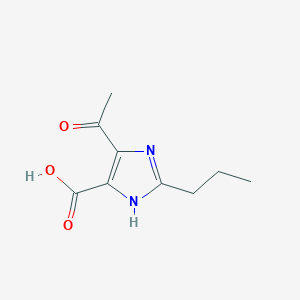
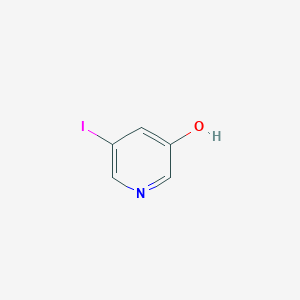
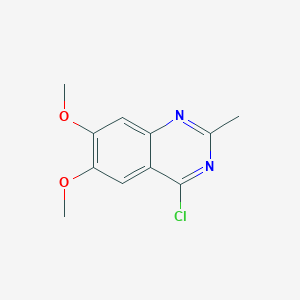

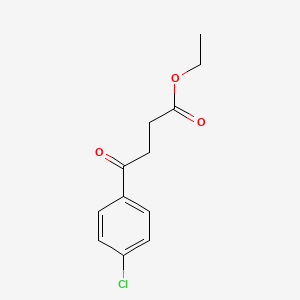


![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)
![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)
